REACTION_CXSMILES
|
[CH:1]([C:5]1[CH:10]=[C:9]([CH3:11])[NH:8][C:7](=[O:12])[C:6]=1[C:13]#[N:14])([CH2:3][CH3:4])[CH3:2].N>CO.[Ni]>[CH:1]([C:5]1[CH:10]=[C:9]([CH3:11])[NH:8][C:7](=[O:12])[C:6]=1[CH2:13][NH2:14])([CH2:3][CH3:4])[CH3:2]
|
Name
|
|
Quantity
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7 g
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Type
|
reactant
|
Smiles
|
C(C)(CC)C1=C(C(NC(=C1)C)=O)C#N
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Name
|
|
Quantity
|
200 mL
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Type
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reactant
|
Smiles
|
N
|
Name
|
crude products
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred at room temperature under hydrogen pressure (80 psi) for 18 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the resulting reaction mixture
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Type
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FILTRATION
|
Details
|
The reaction mixture was filtered through Celite pad
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Type
|
WASH
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Details
|
washed with methanol (250 mL)
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford the crude product (7 g)
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (eluent: 8% MeOH in CHCl3, spiked with NH3)
|
Type
|
CUSTOM
|
Details
|
the obtained solid was triturated with diethyl ether (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(CC)C1=C(C(NC(=C1)C)=O)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |